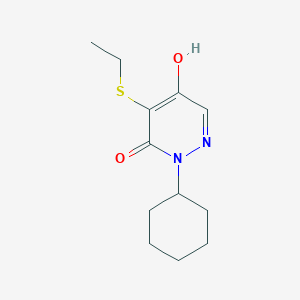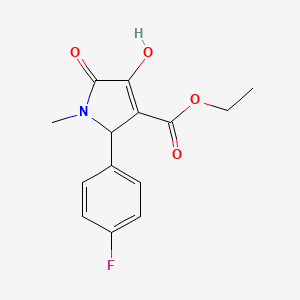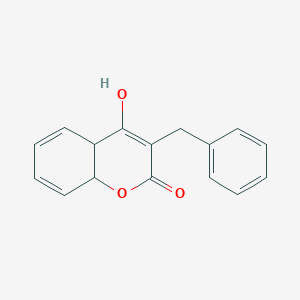
3-benzyl-4-hydroxy-4a,8a-dihydro-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzyl-4-hydroxy-4a,8a-dihydro-2H-chromen-2-one, also known as flavokawain B, is a naturally occurring chalcone found in the kava plant. This compound has drawn significant attention in the scientific community due to its potential therapeutic properties. In
Mécanisme D'action
The mechanism of action of 3-benzyl-4-hydroxy-4a,8a-dihydro-2H-chromen-2-one is not fully understood. However, research has suggested that it acts through multiple pathways, including the inhibition of NF-κB signaling, modulation of the PI3K/Akt/mTOR pathway, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. These include the inhibition of cancer cell growth and proliferation, reduction of inflammation, and protection against oxidative stress. Additionally, it has been found to have a neuroprotective effect, potentially slowing the progression of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-benzyl-4-hydroxy-4a,8a-dihydro-2H-chromen-2-one in lab experiments is its natural origin, making it a potentially safer alternative to synthetic compounds. However, a limitation is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are numerous future directions for research on 3-benzyl-4-hydroxy-4a,8a-dihydro-2H-chromen-2-one. These include investigating its potential as a treatment for various cancers, exploring its anti-inflammatory properties in the context of autoimmune diseases, and further elucidating its mechanism of action. Additionally, research could focus on developing more efficient methods of synthesizing the compound and improving its solubility for use in lab experiments.
Conclusion
In conclusion, this compound is a naturally occurring compound with potential therapeutic properties. Its anti-cancer, anti-inflammatory, anti-microbial, and anti-oxidant properties, as well as its neuroprotective effects, make it a promising candidate for further research. While there are limitations to its use in lab experiments, its natural origin and potential safety profile make it an attractive alternative to synthetic compounds. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 3-benzyl-4-hydroxy-4a,8a-dihydro-2H-chromen-2-one can be achieved through the condensation of benzaldehyde and 4-hydroxyacetophenone using a base catalyst. This method has been optimized to produce high yields of the compound.
Applications De Recherche Scientifique
3-benzyl-4-hydroxy-4a,8a-dihydro-2H-chromen-2-one has been extensively studied for its potential therapeutic properties. Research has shown that this compound possesses anti-cancer, anti-inflammatory, anti-microbial, and anti-oxidant properties. Additionally, it has been found to have potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-benzyl-4-hydroxy-4a,8a-dihydrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-15-12-8-4-5-9-14(12)19-16(18)13(15)10-11-6-2-1-3-7-11/h1-9,12,14,17H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHFUJGQLLLBMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C3C=CC=CC3OC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![ethyl 2-cyano-3-hydroxy-3-(4-{[4-(4-methyl-1-piperidinyl)-3-nitrobenzoyl]amino}phenyl)acrylate](/img/structure/B5914385.png)
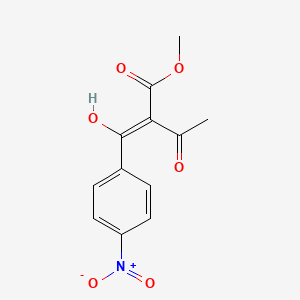
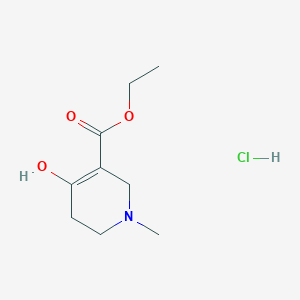

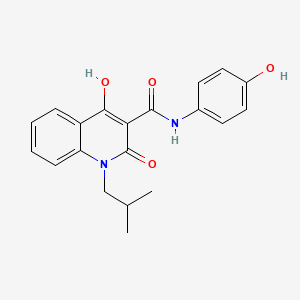
![2-[(3-chlorophenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5914426.png)
![1-(4-hydroxybenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B5914428.png)
